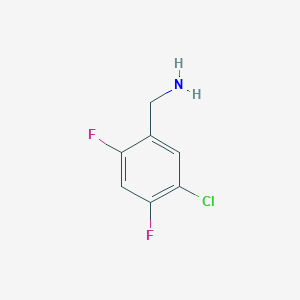

5-Chloro-2,4-difluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2,4-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMMBJBQUHJIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649950 | |

| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924818-16-6 | |

| Record name | 5-Chloro-2,4-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6)

This document provides a comprehensive technical overview of 5-Chloro-2,4-difluorobenzylamine, a critical fluorinated building block for professionals engaged in pharmaceutical research, drug discovery, and fine chemical synthesis. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic utility, and practical handling, grounded in established chemical principles and safety protocols.

Section 1: Core Compound Identity and Physicochemical Profile

This compound is a substituted benzylamine derivative. The strategic placement of three halogen atoms—two fluorine and one chlorine—on the phenyl ring imparts unique electronic and steric properties that are highly valuable in medicinal chemistry. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The primary amine group provides a reactive handle for a wide array of synthetic transformations.

The compound's essential properties are summarized below for quick reference.

Table 1: Physicochemical and Logistical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 924818-16-6 | [3][4][5] |

| Molecular Formula | C₇H₆ClF₂N | [3][5] |

| Molecular Weight | 177.58 g/mol | [3][5] |

| Synonyms | (5-Chloro-2,4-difluorophenyl)methanamine | |

| Appearance | Liquid or semi-solid | |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

| MDL Number | MFCD09996907 |[4][7] |

Section 2: Synthesis Pathway and Methodological Rationale

The synthesis of substituted benzylamines like this compound is most commonly achieved through the reductive amination of the corresponding benzaldehyde. This method is favored in both research and industrial settings for its high efficiency, operational simplicity, and the availability of starting materials.

The logical precursor is 5-chloro-2,4-difluorobenzaldehyde. The transformation proceeds via the formation of an intermediate imine, which is then reduced in situ to the target primary amine.

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Reductive Amination

This protocol is a representative methodology based on established chemical processes for similar structures.[8][9]

Objective: To synthesize this compound from 5-chloro-2,4-difluorobenzaldehyde.

Materials:

-

5-chloro-2,4-difluorobenzaldehyde

-

Methanol or Isopropyl Alcohol (solvent)

-

Aqueous Ammonia (25-30%)

-

Raney Nickel (catalyst), 50% slurry in water

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (autoclave/hydrogenator)

Step-by-Step Methodology:

-

Vessel Preparation: Charge the pressure reactor with the chosen alcohol solvent (e.g., isopropyl alcohol) and the Raney Nickel catalyst slurry.[9]

-

Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of imines. The alcohol serves as a solvent that is compatible with all reactants and the reaction conditions.

-

-

Ammonia Addition: Add aqueous ammonia to the vessel. The ammonia serves as the nitrogen source for the amine.

-

Inerting and Heating: Seal the reactor. Purge the vessel first with nitrogen to remove oxygen, then with hydrogen. Heat the mixture to the target temperature (typically 60-80°C).[9]

-

Causality: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen. Heating increases the reaction rate for both imine formation and its subsequent reduction.

-

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 kg/cm ² or ~140 psi).[9]

-

Substrate Feed: Slowly feed a solution of 5-chloro-2,4-difluorobenzaldehyde dissolved in the same alcohol solvent into the reactor over several hours.

-

Causality: A slow, controlled feed of the aldehyde is crucial. This maintains a low concentration of the aldehyde relative to ammonia and hydrogen, which favors the formation of the primary amine and minimizes the formation of secondary amine impurities.

-

-

Reaction Monitoring: After the feed is complete, maintain the temperature and pressure and monitor the reaction's progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Trustworthiness: This filtration step is a self-validating control point. The complete removal of the pyrophoric catalyst is essential for safe downstream processing.

-

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by vacuum distillation to yield the final high-purity this compound.

Section 3: Application in Modern Drug Discovery

The true value of this compound lies in its application as a molecular scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). The analogous, non-chlorinated compound, 2,4-difluorobenzylamine, is a well-known key intermediate in the synthesis of potent antiretroviral drugs, such as the HIV integrase inhibitor Dolutegravir.[10]

The 2,4-difluoro substitution pattern is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[10][11] The addition of the chlorine atom at the 5-position provides another point of modulation for medicinal chemists. This "tri-halogenated" pattern allows for fine-tuning of:

-

Binding Affinity: The chlorine atom can form specific halogen bonds or occupy hydrophobic pockets in a target enzyme, potentially increasing the drug's potency.

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The C-Cl bond is robust and can block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.[12]

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

Section 4: Safety, Handling, and Hazard Profile

As with any reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |

| H314 | Causes severe skin burns and eye damage | [13] | |

| H315 | Causes skin irritation | [6] | |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |

| | P310 | Immediately call a POISON CENTER or doctor/physician | |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.

-

Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, a respirator may be required.

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound (CAS 924818-16-6) is more than a catalog chemical; it is a sophisticated design element for the modern medicinal chemist. Its tri-halogenated structure offers a unique combination of reactivity and property modulation that is essential for developing next-generation therapeutics. Understanding its synthesis via robust methods like reductive amination, appreciating its functional role in drug design, and adhering to strict safety protocols are key to unlocking its full potential in the laboratory and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem-contract.com [chem-contract.com]

- 4. 924818-16-6 | CAS DataBase [m.chemicalbook.com]

- 5. 924818-16-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. 924818-16-6 (5-Chloro-2,4-difluorophenyl)methanamine AKSci 5626AC [aksci.com]

- 7. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

5-Chloro-2,4-difluorobenzylamine molecular structure

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 5-Chloro-2,4-difluorobenzylamine. As a halogenated benzylamine derivative, this compound is a significant building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the synthesis of novel molecules. This document details its physicochemical characteristics, offers an expert-driven predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust synthetic protocol, and discusses its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The introduction of halogen atoms onto the aromatic ring profoundly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct trifunctional substitution pattern, represents a versatile intermediate. The presence of two electron-withdrawing fluorine atoms and a chloro-substituent modifies the nucleophilicity of the benzylamine and provides multiple sites for further chemical elaboration. Understanding the core molecular structure and its empirical characterization is fundamental to harnessing its full potential in research and development. This guide serves as a detailed monograph on this compound, consolidating its known properties and providing expert interpretation of its expected analytical profile.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by a benzylamine core with three halogen substituents on the phenyl ring. The systematic IUPAC name for this compound is (5-Chloro-2,4-difluorophenyl)methanamine.[1] Its structural and physical properties are summarized below.

Molecular Diagram

Below is a 2D representation of the this compound structure, generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Table

The key identifiers and physical properties of this compound are compiled in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (5-Chloro-2,4-difluorophenyl)methanamine | [1] |

| CAS Number | 924818-16-6 | [1] |

| Molecular Formula | C₇H₆ClF₂N | [1] |

| Molecular Weight | 177.58 g/mol | [1] |

| Physical Form | Liquid or semi-solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich |

| InChI Key | CZMMBJBQUHJIGX-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Characterization: An Expert Predictive Analysis

While comprehensive, published spectra for this specific molecule are not widely available, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase. The following predictions are based on established principles of spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals and two signals for the aminomethyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): Two signals are predicted, corresponding to the protons at C-3 and C-6. The proton at C-6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine at C-4 and the meta-fluorine at C-2. The proton at C-3 is expected to be a doublet of doublets, coupling to the adjacent fluorine atoms at C-2 and C-4.

-

Benzylic Protons (δ ~3.9-4.2 ppm): The two protons of the -CH₂- group are expected to appear as a singlet or a narrowly split doublet.

-

Amine Protons (δ ~1.5-2.5 ppm): The two -NH₂ protons will likely appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will be characterized by distinct C-F couplings.

-

Aromatic Carbons (δ 110-165 ppm): Six signals are expected. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The carbons adjacent to the fluorinated carbons will exhibit smaller two-bond couplings (²JCF). The carbon attached to chlorine (C-5) and the carbon attached to the aminomethyl group (C-1) will also be clearly identifiable.

-

Benzylic Carbon (δ ~40-45 ppm): A single signal for the -CH₂- carbon is expected.

-

-

¹⁹F NMR: The fluorine NMR will be the most definitive tool for confirming the substitution pattern. Two distinct signals are expected, each appearing as a doublet of doublets, reflecting coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[1]

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹.

-

N-H Bending (1590-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine is expected in this region.

-

C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands characteristic of the aromatic ring will be present.

-

C-F Stretching (1100-1300 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds will be a prominent feature.

-

C-Cl Stretching (700-850 cm⁻¹): A moderate to strong band is expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 177. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity approximately one-third of the main M⁺ peak.

-

Fragmentation: The most likely fragmentation pathway is the loss of the amino group (-NH₂) to form a stable benzyl cation at m/z 160. Further fragmentation of the aromatic ring may also be observed.

Representative Synthetic Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing substituted benzylamines is via the Delepine reaction or reductive amination of the corresponding benzaldehyde. A plausible and robust multi-step synthesis starting from 1-chloro-2,4-difluorobenzene is detailed below, adapted from established methodologies for similar compounds.[4][5]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the proposed synthesis.

Caption: A three-step synthetic pathway to this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Chloro-2,4-difluorobenzyl chloride

-

Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-chloro-2,4-difluorobenzene (0.1 mol), paraformaldehyde (0.12 mol), and zinc chloride (0.05 mol) in 200 mL of an appropriate solvent like tetrahydrofuran (THF).

-

Reaction Execution: While stirring, slowly add 100 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the target benzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

-

Reaction Setup: Dissolve the 5-Chloro-2,4-difluorobenzyl chloride (0.1 mol) in 200 mL of chloroform or THF.

-

Reaction Execution: Add hexamethylenetetramine (methenamine) (0.11 mol) to the solution. Stir the mixture at room temperature for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold solvent (chloroform or THF) to remove any unreacted starting material.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Suspend the collected quaternary ammonium salt (0.1 mol) in a mixture of 200 mL of ethanol and 100 mL of concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the salt to release the primary amine.

-

Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Make the solution basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Final purification can be achieved by vacuum distillation.

Applications in Research and Development

As a functionalized building block, this compound is valuable in several areas:

-

Pharmaceutical Development: This compound is an ideal starting material for synthesizing complex drug candidates. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the primary amine serves as a handle for introducing diverse functionalities through amide bond formation, reductive amination, or other N-alkylation reactions.[6][7]

-

Agrochemicals: Similar to other halogenated benzylamines, it can be used in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and environmental persistence of the final product.[6]

-

Materials Science: The unique electronic properties conferred by the halogen atoms make it a candidate for incorporation into specialty polymers, coatings, and electronic materials to enhance properties like thermal stability and chemical resistance.[6]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Danger. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid direct contact and inhalation. Keep the container tightly sealed and store in a cool, dry, and dark place as recommended. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure that imparts valuable properties for synthetic applications. Its characterization relies on a combination of standard spectroscopic techniques, for which a predictive framework has been provided. The outlined synthetic protocol offers a reliable method for its preparation. Proper understanding of its structure, properties, and safe handling procedures is essential for leveraging this versatile molecule in the advancement of pharmaceutical, agrochemical, and material sciences.

References

- 1. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 5. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2,4-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluorobenzylamine is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring chloro, fluoro, and amino groups, provides a versatile scaffold for the construction of complex molecules. The incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.[1] Similarly, the presence of a chlorine atom can influence a compound's therapeutic efficacy.[2] This guide provides a comprehensive overview of the safety, handling, and potential applications of this compound, with a focus on its relevance in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 924818-16-6 | [3] |

| Molecular Formula | C₇H₆ClF₂N | [3] |

| Molecular Weight | 177.58 g/mol | [3] |

| Appearance | No data available for this specific compound. Structurally similar compounds like 2,4-difluorobenzylamine are colorless to light yellow liquids.[4] | |

| Boiling Point | No data available. | |

| Melting Point | No data available. | |

| Solubility | No data available. Similar compounds are generally soluble in organic solvents.[5] |

Hazard Identification and Toxicological Profile

Due to a lack of specific toxicological data for this compound, this section relies on information from structurally similar compounds, such as 2,4-difluorobenzylamine and 5-Chloro-2-fluorobenzylamine. It is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards.

GHS Hazard Classification (Anticipated, based on analogues):

-

Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[6][7]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[6]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled. Vapors or mists may be corrosive to the respiratory tract.

-

Skin Contact: Causes severe skin burns. Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[8]

-

Ingestion: May be harmful if swallowed. Can cause severe burns to the mouth, throat, and stomach.[8]

Toxicological Data:

Risk Assessment and Management

A systematic approach to risk assessment is crucial when working with potentially hazardous chemicals.

Caption: A streamlined workflow for assessing and managing the risks associated with this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling this compound.

Engineering Controls:

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for comprehensive protection.

| PPE Category | Recommended Equipment | Standard |

| Eye and Face Protection | Chemical safety goggles and a face shield. | ANSI Z87.1 |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | ASTM F739 |

| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and full-length pants. | NFPA 2112 |

| Footwear | Closed-toe, chemical-resistant safety shoes. | ASTM F2413 |

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Keep containers tightly closed when not in use.

-

Store away from strong oxidizing agents, strong acids, and acid chlorides.[8]

Emergency Procedures

Prompt and appropriate action during an emergency can significantly mitigate harm.

Caption: A decision tree for responding to emergencies involving this compound.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Applications in Drug Discovery and Development

Halogenated benzylamines are important building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. While specific examples for this exact molecule are limited in publicly available literature, the utility of closely related analogues is well-documented.

For instance, a derivative of 5-chloro-2,4-difluorophenylamine was instrumental in the discovery of an oral leukotriene C4 synthase inhibitor, AZD9898, developed as a potential new treatment for asthma. This highlights the potential of the 5-chloro-2,4-difluorophenyl motif in designing potent and selective drug candidates.

Furthermore, the related compound 2,4-difluorobenzylamine is a key intermediate in the synthesis of the antiretroviral drug dolutegravir, which is used to treat HIV infection. The difluorobenzyl moiety in dolutegravir enhances the drug's binding affinity and improves its pharmacokinetic profile.

Given these examples, it is plausible that this compound could be utilized in the development of new drugs targeting a range of diseases, including inflammatory conditions and viral infections. Its unique electronic and steric properties can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. However, its handling requires a high degree of caution due to its presumed corrosive and irritant properties. By implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can safely harness the synthetic utility of this compound. A thorough understanding of its chemical properties and potential hazards is paramount for ensuring a safe and productive research environment.

References

- 1. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Commercial availability of 5-Chloro-2,4-difluorobenzylamine

An In-Depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine: Commercial Availability, Applications, and Handling for Researchers

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] this compound (CAS No. 924818-16-6) has emerged as a valuable building block for scientists engaged in the synthesis of novel therapeutic agents and other advanced materials.[3] Its unique trifunctional substitution pattern—a reactive primary amine, and the ortho-fluoro, para-fluoro, and meta-chloro substituents—offers a versatile scaffold for creating complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and procurement managers, providing a comprehensive overview of the commercial availability, key properties, synthetic utility, and safety protocols associated with this compound.

Chemical Identity and Physicochemical Properties

Correctly identifying a starting material is the foundational step of any synthetic protocol. The key identifiers and properties of this compound are summarized below, providing the necessary data for experimental planning and quality assessment.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 924818-16-6 | [4][5] |

| Molecular Formula | C₇H₆ClF₂N | [4][6] |

| Molecular Weight | 177.58 g/mol | [4][6] |

| IUPAC Name | (5-Chloro-2,4-difluorophenyl)methanamine | [6] |

| Synonyms | 5-chloro-2,4-difluorobenzyl amine | [6] |

| Purity | Typically ≥97% - 98% | [7][8] |

| MDL Number | MFCD08458696 | [5] |

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. For researchers, the choice of supplier often depends on a balance of purity, quantity, lead time, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CofA). The commercial landscape for this intermediate is robust, with options ranging from small-scale quantities for initial screening to bulk quantities for larger-scale synthesis.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | Not specified | Varies (contact for pricing) | Distributed for Ambeed, Inc. Provides key documentation like CofA. |

| Matrix Scientific | Not specified | Varies | Lists CAS and MDL numbers for easy identification.[5] |

| Proactive Molecular Research | 98% | 10g | Specifies a 2-week lead time.[7] |

| Fuxin Pharmaceutical (via ChemicalBook) | 99% | 1kg, 25kg, or larger | Trader based in China, offering bulk quantities.[8] |

| Santa Cruz Biotechnology | Not specified | Varies | Marketed as a biochemical for proteomics research. |

| ChemContract | Not specified | Varies (contact for quote) | Categorized as an Amine, Benzyl Compound, and Fluorinated Compound.[4] |

The procurement process for a specialized reagent like this follows a logical workflow, from initial supplier identification to final application in the laboratory.

Applications in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The fluorinated benzylamine moiety is a privileged scaffold in medicinal chemistry.[1][9] The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and increase binding affinity through favorable electrostatic interactions.[2] The chlorine atom provides an additional vector for modifying steric and electronic properties or for use as a handle in cross-coupling reactions.

While specific drugs derived from this exact starting material are proprietary, its structural analogues are key components in major therapeutic agents. For example, the related compound 2,4-difluorobenzylamine is a critical intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir.[1][10] This highlights the proven potential of the 2,4-difluorobenzyl moiety in creating highly effective pharmaceuticals. Researchers utilize this class of compounds to develop novel treatments in areas such as oncology, neurology, and infectious diseases.[3][9]

Synthetic Pathways and Quality Control

While specific, scaled-up industrial synthesis routes for this compound are proprietary, its synthesis can be conceptually understood through established organic chemistry reactions. A common approach for producing benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde.

Hypothetical Synthetic Protocol: Reductive Amination

This protocol is a generalized example of how a benzylamine could be synthesized from its corresponding aldehyde for illustrative purposes.

-

Reaction Setup: To a solution of 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or isopropanol, add ammonium hydroxide (excess) or another ammonia source.[11]

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under an inert atmosphere.[12]

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique like TLC or GC-MS until the starting material is consumed.[11]

-

Workup: Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield the final this compound.

Upon receiving the chemical, it is imperative to validate its identity and purity. The Certificate of Analysis (CofA) provided by the supplier is the primary document, typically detailing results from:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Safety, Handling, and Storage

This compound and related halogenated benzylamines are hazardous materials that require careful handling.[13] They are typically classified as corrosive and can cause severe skin burns and eye damage.

Table 3: Key Safety and Handling Information

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). | |

| Corrosion | Causes severe skin burns and eye damage (H314). | [14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only under a chemical fume hood.[13][15] | [14] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13][14] | [13] |

| First Aid (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[13][14] | [13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area, away from heat, sparks, and flame.[13][15] | [13][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [13] |

Always consult the most current Safety Data Sheet (SDS) provided by your supplier before handling this chemical.[15]

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant potential for innovation in drug discovery and materials science. Its unique electronic and steric properties, imparted by the strategic placement of chloro and fluoro substituents, make it an attractive starting material for creating novel molecules with enhanced biological activity and improved physicochemical profiles. By understanding its commercial sources, handling requirements, and synthetic utility, researchers can effectively and safely incorporate this potent intermediate into their research and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem-contract.com [chem-contract.com]

- 5. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. proactivemr.com [proactivemr.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 11. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 12. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Reactivity of the Amine Group in 5-Chloro-2,4-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluorobenzylamine is a crucial, halogenated building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms and one chlorine atom on the phenyl ring significantly modulates the electronic properties and, consequently, the reactivity of the primary amine group. This guide provides an in-depth exploration of the amine's reactivity, offering a blend of theoretical principles and practical, field-proven insights for its effective utilization in drug discovery and development. We will delve into the electronic effects of the halogen substituents, the amine's basicity and nucleophilicity, and provide detailed protocols for its key reactions, including acylation, alkylation, and sulfonamide formation.

Introduction: The Strategic Importance of Halogenated Benzylamines

Halogenated organic compounds are of paramount importance in the pharmaceutical industry. The incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, is a prime example of a versatile intermediate used in the synthesis of high-value active pharmaceutical ingredients (APIs). Understanding the reactivity of its amine group is key to unlocking its full potential in the synthesis of novel therapeutics. The presence of electron-withdrawing halogen substituents decreases the electron density on the aromatic ring, which in turn affects the basicity and nucleophilicity of the benzylamine.[1][2][3]

Electronic Landscape and its Influence on Amine Reactivity

The reactivity of the amine group in this compound is dictated by the interplay of inductive and resonance effects of the halogen substituents on the phenyl ring.

-

Inductive Effects (-I): Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom decreases its basicity and nucleophilicity compared to unsubstituted benzylamine.[1][2]

-

Resonance Effects (+R): Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the reactivity of substituents attached to the ring.

The cumulative effect of the 2,4-difluoro and 5-chloro substituents is a significant deactivation of the aromatic ring towards electrophilic substitution and a reduction in the basicity of the amine group.

Basicity and pKa Estimation

Key Reactions of the Amine Group

The primary amine group of this compound serves as a versatile nucleophile, enabling a range of important chemical transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for creating stable amide bonds, a common functional group in many pharmaceutical compounds. Due to the reduced nucleophilicity of the amine, acylation might require slightly more forcing conditions compared to non-halogenated benzylamines.

General Reaction Principle: The reaction involves the nucleophilic attack of the amine on an electrophilic acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the generated acid.[7]

Protocol 1: Acylation using Acyl Chlorides

This is a highly efficient and widely used method for amide bond formation.

-

Materials:

-

This compound

-

Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Protocol 2: Acylation using Carboxylic Anhydrides

This method is an alternative to using acyl chlorides, often with milder reaction conditions.

-

Materials:

-

This compound

-

Carboxylic anhydride (e.g., Acetic anhydride) (1.2 equivalents)

-

Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

-

Toluene or Dichloromethane (DCM)

-

-

Procedure:

-

Suspend this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add pyridine (if used as a base) or a catalytic amount of DMAP.

-

Add the carboxylic anhydride (1.2 eq) to the suspension.

-

Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.

-

Dry the product under vacuum.

-

Data Presentation: N-Acylation Reaction Parameters

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4-8 | 85-95 |

| Benzoyl Chloride | Pyridine | THF | 0 to RT | 6-12 | 80-90 |

| Acetic Anhydride | Pyridine | Toluene | Reflux | 2-6 | 80-90 |

| Chloroacetyl Chloride | NaHCO₃ | Water | RT | 0.5-1 | 90-95[8] |

Visualization: N-Acylation Workflow

Figure 1: General experimental workflow for the N-acylation of this compound.

N-Alkylation: Introducing Alkyl Groups

N-alkylation of this compound introduces alkyl substituents, further diversifying its synthetic utility. Similar to acylation, the reduced nucleophilicity of the amine may necessitate the use of stronger bases or more reactive alkylating agents.

General Reaction Principle: This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks an alkyl halide. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction or to yield the final product.

Protocol 3: Classical N-Alkylation with Alkyl Halides

-

Materials:

-

This compound

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in DMF or acetonitrile in a round-bottom flask.

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., 60-80°C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.[6]

-

Visualization: N-Alkylation Mechanism

Figure 2: Simplified mechanism of N-alkylation of a primary amine with an alkyl halide.

Sulfonamide Formation

The sulfonamide functional group is a key pharmacophore in a wide range of drugs. The reaction of this compound with a sulfonyl chloride provides a direct route to these important compounds.

General Reaction Principle: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide bond. A base is used to neutralize the HCl byproduct.[9]

Protocol 4: Synthesis of N-substituted-Sulfonamides

-

Materials:

-

This compound

-

Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride) (1.0 equivalents)

-

Pyridine or Triethylamine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[9]

-

Role in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug structures. For instance, it can be utilized in the construction of quinolone and quinazolinone scaffolds, which are known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[10][11] The benzylamine can be acylated and then subjected to intramolecular cyclization reactions to form the heterocyclic core.

Visualization: General Scheme for Heterocycle Synthesis

Figure 3: Conceptual pathway for the synthesis of bioactive heterocycles from this compound.

Conclusion

This compound is a synthetically valuable building block whose reactivity is finely tuned by its halogen substitution pattern. While the electron-withdrawing nature of the chloro and fluoro groups reduces the basicity and nucleophilicity of the amine, it remains a competent nucleophile for a variety of essential bond-forming reactions, including N-acylation, N-alkylation, and sulfonamide formation. By understanding the electronic effects at play and selecting appropriate reaction conditions, researchers can effectively leverage the reactivity of this versatile intermediate to construct complex molecular architectures for the discovery and development of new and improved pharmaceuticals.

References

- 1. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]

- 2. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of Halogen Substituents in Drug Design: A Deep Dive into 5-Chloro-2,4-difluorobenzylamine

In the intricate world of medicinal chemistry, the precise placement of functional groups on a molecular scaffold can dramatically alter its biological activity, metabolic stability, and overall suitability as a drug candidate. Among the most powerful tools in the chemist's arsenal are halogen atoms, particularly fluorine and chlorine. This technical guide delves into the core of this strategy by examining the specific roles of the fluorine and chlorine substituents in 5-Chloro-2,4-difluorobenzylamine, a key building block in modern drug discovery. We will explore how the unique electronic properties of these halogens create a molecule with tailored reactivity, binding potential, and pharmacokinetic profiles, making it a valuable intermediate in the synthesis of a wide range of pharmaceuticals.

The Molecular Architecture: Understanding the Electronic Landscape

To appreciate the functional significance of this compound, we must first dissect its electronic structure. The benzene ring, a common scaffold in drug molecules, is substituted with two fluorine atoms at positions 2 and 4, and a chlorine atom at position 5. This specific arrangement is not arbitrary; it is a deliberate design to modulate the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[1] The two fluorine atoms at the ortho and para positions work in concert to significantly decrease the electron density of the benzene ring.[1] This has several important consequences:

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the benzylamine's amino group.[2][3] This is a critical consideration in drug design, as the pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2][5] By introducing fluorine atoms at positions susceptible to oxidative metabolism, the metabolic stability of the molecule and any resulting drug candidate is significantly enhanced.[2][5][6]

-

Altered Acidity of Aromatic Protons: The electron-deficient nature of the ring increases the acidity of the remaining aromatic protons, making them more susceptible to certain chemical transformations.

The chlorine atom at the meta position also contributes to the electronic landscape, primarily through its own inductive electron-withdrawing effect, albeit weaker than that of fluorine.[7] However, its larger size and greater polarizability compared to fluorine can lead to distinct steric and electronic interactions within a protein binding pocket.[8][9]

The Synthetic Utility: A Versatile Building Block

This compound serves as a crucial starting material in multi-step organic syntheses. Its utility stems from the predictable reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.

Key Synthetic Transformations

A common and pivotal reaction involving this compound is its use in the synthesis of quinolone and quinazolinone derivatives, which are core structures in many antibacterial and anticancer agents. A generalized workflow for such a synthesis is outlined below:

Experimental Protocol: Synthesis of a Quinolone Derivative

-

Acylation of the Amine: this compound is reacted with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. This step forms an amide bond.

-

Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, often promoted by a strong base or a Lewis acid, to form the heterocyclic quinolone ring system.

-

Further Functionalization: The quinolone core can then be further modified at various positions to optimize its biological activity and pharmacokinetic properties.

The specific choice of reagents and reaction conditions will depend on the desired final product and the other functional groups present in the molecule.

The Role in Drug-Target Interactions: A Tale of Two Halogens

The true value of the fluorine and chlorine substituents becomes evident when we consider the interactions of a drug molecule derived from this compound with its biological target, typically a protein.

-

Fluorine's Favorable Interactions: The fluorine atoms can participate in a variety of non-covalent interactions that contribute to binding affinity and specificity.[2] These include:

-

Hydrogen Bonds: Although a weak hydrogen bond acceptor, fluorine can form favorable interactions with activated C-H donors in a protein's active site.

-

Dipole-Dipole Interactions: The highly polarized C-F bond can engage in strong dipole-dipole interactions with polar residues in the binding pocket.

-

Orthogonal Multipolar Interactions: The unique electronic properties of fluorine allow it to form favorable orthogonal interactions with carbonyl groups, a common motif in protein backbones and side chains.

-

-

Chlorine's Contribution: The larger and more polarizable chlorine atom can also play a significant role in binding:

-

Van der Waals Interactions: The larger size of chlorine allows for more extensive van der Waals contacts with hydrophobic pockets in the target protein.

-

Halogen Bonding: Chlorine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom, such as an oxygen or nitrogen, in the protein.[10][11] This is a highly directional and specific interaction that can significantly enhance binding affinity.[11][12]

-

The interplay of these interactions, dictated by the precise positioning of the fluorine and chlorine atoms, is a key determinant of a drug's potency and selectivity.

Pharmacokinetic Profile: The Halogen Advantage

Beyond target binding, the fluorine and chlorine substituents profoundly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

| Pharmacokinetic Parameter | Influence of Fluorine and Chlorine |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to a longer half-life.[2][5] |

| Lipophilicity | Both fluorine and chlorine increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[2][13] However, excessive lipophilicity can lead to poor solubility and off-target effects. |

| Membrane Permeability | The increased lipophilicity generally improves passive diffusion across biological membranes.[2] |

| Plasma Protein Binding | The halogenated scaffold can influence the extent of binding to plasma proteins like albumin, which affects the free drug concentration available to interact with the target. |

The strategic placement of these halogens allows for a fine-tuning of the ADME profile, a critical step in the optimization of a drug candidate.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the key principles.

Caption: Electronic influence of halogen substituents.

Caption: Generalized synthetic pathway to a quinolone.

Caption: Halogen-mediated drug-target interactions.

Conclusion

The strategic incorporation of fluorine and chlorine in this compound is a testament to the power of halogen chemistry in modern drug design. These substituents are not mere decorations; they are carefully chosen functional groups that profoundly influence the electronic properties, synthetic accessibility, target binding, and pharmacokinetic profile of the molecule and its derivatives. By understanding the distinct roles of each halogen, medicinal chemists can leverage this versatile building block to create novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. As our understanding of halogen interactions continues to grow, so too will the importance of thoughtfully designed intermediates like this compound in the ongoing quest for new and better medicines.

References

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2,4-difluorobenzylamine

Introduction: The Strategic Role of Fluorinated Benzylamines in Kinase Inhibitor Scaffolding

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] The efficacy and selectivity of these inhibitors can be significantly modulated by the nature of the substituents on the pyrimidine core.

This guide focuses on the strategic application of 5-Chloro-2,4-difluorobenzylamine as a critical building block in the synthesis of potent and selective kinase inhibitors. The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, membrane permeation, and binding affinity.[4][5] The specific substitution pattern of this compound—a chloro group and two fluoro groups on the benzyl ring—offers a unique combination of electronic and steric properties that can be exploited to achieve high-affinity interactions within the kinase active site.

Herein, we provide a detailed, field-proven protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, N-((5-chloro-2,4-difluorobenzyl)amino)pyrimidine-based VEGFR-2/Aurora A inhibitor , and its subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for the discovery of next-generation kinase inhibitors.

Targeted Signaling Pathways and Mechanism of Action

The synthesized inhibitor is designed to target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A.

VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation and migration.

Aurora Kinase A Signaling Pathway: Aurora Kinase A is a crucial regulator of mitosis. Its overexpression is common in many cancers and is associated with genomic instability.[4][8] Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells.

The proposed inhibitor, through its pyrimidine core, is designed to act as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and preventing the phosphorylation of downstream substrates.

Caption: Targeted Kinase Signaling Pathways.

Experimental Protocols

Part 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol details a plausible synthetic route for a novel kinase inhibitor, leveraging a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of pyrimidine-based inhibitors.[9][10]

Proposed Synthetic Scheme:

Caption: Proposed Synthetic Workflow.

Materials and Reagents:

-

2,4-dichloro-5-nitropyrimidine

-

This compound (CAS: 924818-16-6)

-

N,N-Diisopropylethylamine (DIPEA)

-

Isopropanol (IPA)

-

Ammonia (7N solution in dioxane)

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step 1: Synthesis of Intermediate A: 2-chloro-N-(5-chloro-2,4-difluorobenzyl)-5-nitropyrimidin-4-amine

-

To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in isopropanol (10 mL/g), add this compound (1.1 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Intermediate A.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of the Final Product: N4-(5-chloro-2,4-difluorobenzyl)-5-nitropyrimidine-2,4-diamine

-

Dissolve Intermediate A (1.0 eq) in a 7N solution of ammonia in dioxane (20 mL/g).

-

Seal the reaction vessel and heat to 100 °C for 12-16 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired product.

Step 3: Reduction to the Final Kinase Inhibitor

-

To a solution of the product from Step 2 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final kinase inhibitor.

Part 2: Purification and Characterization

Purification:

The final compound should be purified by flash column chromatography on silica gel.[11][12] A typical gradient for elution would be from 0% to 10% methanol in dichloromethane. Fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.

Characterization:

The structure and purity of the synthesized inhibitor should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra should be recorded to confirm the chemical structure.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.[3][13]

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by reverse-phase HPLC, with a purity of >95% being desirable for biological assays.[14][15]

Table 1: Expected Characterization Data for the Final Kinase Inhibitor

| Analytical Technique | Expected Results |

| 1H NMR | Characteristic peaks for aromatic protons of the pyrimidine and benzyl rings, amine protons, and any other relevant protons. |

| 13C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| 19F NMR | Two distinct signals for the two fluorine atoms on the benzyl ring. |

| HRMS (ESI+) | Calculated and found m/z values for the [M+H]+ ion, confirming the molecular formula. |

| HPLC Purity | A single major peak with >95% purity. |

Part 3: In Vitro Kinase Inhibition Assays

The biological activity of the synthesized inhibitor will be evaluated through in vitro kinase assays against VEGFR-2 and Aurora Kinase A.

VEGFR-2 Kinase Assay Protocol: [1][6][16]

This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by VEGFR-2.

-

Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

-

Add serial dilutions of the synthesized inhibitor (typically from 10 µM to 0.1 nM) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Aurora Kinase A Assay Protocol: [7][17][18][19]

This assay follows a similar principle to the VEGFR-2 assay.

-

Prepare a reaction mixture containing Aurora Kinase A enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

-

Add serial dilutions of the synthesized inhibitor.

-

Incubate the reaction at 30°C.

-

Quantify the kinase activity by measuring ADP production.

-

Determine the IC50 value for Aurora Kinase A inhibition.

Table 2: Data Presentation for Kinase Inhibition Assays

| Kinase Target | Synthesized Inhibitor IC50 (nM) | Positive Control (e.g., Sunitinib) IC50 (nM) |

| VEGFR-2 | To be determined | Reference value |

| Aurora Kinase A | To be determined | Reference value |

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors using this compound as a key synthetic precursor. The detailed protocols for chemical synthesis, purification, characterization, and biological testing are designed to be a self-validating system for researchers in the field of drug discovery. The unique electronic and steric properties imparted by the 5-chloro-2,4-difluorobenzyl moiety make it a valuable tool for developing potent and selective kinase inhibitors.

Future work should focus on expanding the library of inhibitors based on this scaffold, exploring different substitution patterns on the pyrimidine core to optimize potency and selectivity. Further characterization of promising compounds in cellular assays and in vivo models will be crucial for their advancement as potential therapeutic agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. AURORA A Kinase Enzyme System Application Note [promega.kr]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. media.cellsignal.cn [media.cellsignal.cn]

- 19. promega.com [promega.com]

Application Notes & Protocols: N-Alkylation Reactions of 5-Chloro-2,4-difluorobenzylamine

Abstract